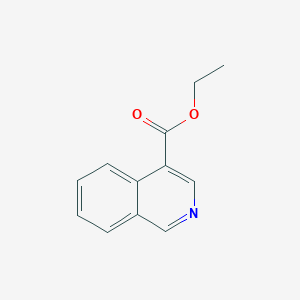Ethyl isoquinoline-4-carboxylate
CAS No.: 50741-47-4
Cat. No.: VC3740764
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50741-47-4 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | ethyl isoquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3 |
| Standard InChI Key | HCDIGYUDSWUAFZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=CC2=CC=CC=C21 |
| Canonical SMILES | CCOC(=O)C1=CN=CC2=CC=CC=C21 |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Ethyl isoquinoline-4-carboxylate is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Name | Ethyl isoquinoline-4-carboxylate |
| CAS Number | 50741-47-4 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Synonyms | 4-Isoquinolinecarboxylic acid, ethyl ester; Ethyl 4-isoquinolinecarboxylate |
| MDL Number | MFCD08669519 |
The compound consists of an isoquinoline heterocyclic core with an ethyl carboxylate group at the 4-position. This arrangement confers specific chemical properties that influence its reactivity, solubility, and biological interactions .
Structural Features and Related Compounds
The isoquinoline core imparts distinct characteristics to ethyl isoquinoline-4-carboxylate. Isoquinoline derivatives generally exhibit weak basic properties, with the parent isoquinoline having a pKb of 8.6 and a pKa of 5.14 . When interacting with Lewis acids such as BF3, isoquinoline compounds typically protonate to form salts, producing adducts in the process .
Ethyl isoquinoline-4-carboxylate serves as a structural component in more complex derivatives, such as ethyl 1-(2,5-dimethoxyanilino)isoquinoline-4-carboxylate, which has a molecular weight of 352.39 and a molecular formula of C20H20N2O4 . The structural similarities between these compounds suggest potential for similar chemical reactivities while exhibiting distinctive biological activities based on their specific substitution patterns.
Synthesis Methods
General Synthetic Approaches
The synthesis of ethyl isoquinoline-4-carboxylate can be achieved through several chemical routes. One established method involves the palladium-catalyzed carbonylation of 4-bromoisoquinoline in the presence of ethanol and carbon monoxide . This method leverages the reactivity of the halogen-substituted isoquinoline to introduce the carboxylate functionality selectively at the desired position.
Advanced Synthetic Methodologies
Recent advancements in synthetic methodologies have expanded the approaches to isoquinoline-4-carboxylate derivatives. Evidence suggests that catalyzed coupling/cyclization cascade reactions can be employed for the synthesis of similar compounds. For example, related compounds such as ethyl 1-ethoxy-3-methylisoquinoline-4-carboxylate can be prepared from ethyl benzimidate and ethyl 2-diazo-3-oxobutanoate through specialized catalyst systems .
The synthesis pathways often involve:
-
Preparation of appropriate precursors
-
Catalyst-mediated coupling reactions
-
Cyclization to form the isoquinoline core
-
Functionalization at the desired positions
These synthetic approaches allow for the systematic modification of the isoquinoline scaffold, enabling the creation of diverse libraries of compounds with tailored properties for specific applications.
Pharmacological Significance
Mechanistic Insights
Research into isoquinoline alkaloids with anticancer properties has revealed mechanisms involving specific binding to nucleic acids and modulation of polynucleic acid stability . These interactions can alter the way duplex B-form DNA interacts with proteins involved in critical cellular processes such as DNA replication, repair, and transcription . Such mechanistic insights provide a framework for understanding how ethyl isoquinoline-4-carboxylate and its derivatives might exert their biological effects.
Research Findings on Isoquinoline Derivatives
Anticancer Activity Studies
Scientific investigations have demonstrated the anticancer potential of various isoquinoline derivatives. For instance, a series of 5,8-dihydroisoquinoline-4-carboxylate molecules were synthesized and evaluated for antitumor efficacy . Compound 6a, featuring a ribofuranosidyl ring at the C-7 position of the quinone ring, exhibited promising activity with a half-maximal inhibitory concentration of 37.85 μM against H1299 cell proliferation .
Another study by Zheng C.H. et al. examined 1-phenyl-1,2,3,4-dihydroisoquinoline compounds for cytotoxicity and tubulin polymerization inhibition . Compound 5n demonstrated optimal bioactivity with an IC50 value of 11.4 mM. Molecular docking studies revealed the binding mode of this compound to tubulin protein, providing valuable insights for the development of novel anticancer drugs .
Enzyme Inhibitory Activities
Isoquinoline derivatives have shown significant enzyme inhibitory properties across multiple studies:
-
Dihydroisoquinoline carbothioamide analogues were evaluated for urease-inhibiting activity, with compounds 1, 2, 4, and 7 displaying potent inhibition (IC50 values ranging from 11.2 to 20.4 μM) .
-
Novel 3,4-dihydroisoquinoline scaffolds were assessed for leucine aminopeptidase inhibitory action through in silico screening .
-
Liao Y. et al. designed and synthesized 1-phenyl-3,4-dihydro-isoquinoline scaffolds with phosphodiesterase-4 inhibitory activity. Compound 15 demonstrated strong inhibitory action both in vitro and in vivo, along with excellent selectivity .
-
Research by Gitto R. et al. on 3,4-dihydroisoquinoline-2-(1-H)-sulphonamide derivatives revealed promising carbonic anhydrase inhibitory properties .
These diverse inhibitory activities highlight the versatility of isoquinoline-based compounds as potential therapeutic agents targeting various biological pathways.
| Manufacturer | Product Number | Product Description | Purity | Packaging | Price (USD) |
|---|---|---|---|---|---|
| American Custom Chemicals Corporation | CHM0372844 | 4-Isoquinolinecarboxylic Acid Ethyl Ester | 95.00% | 5mg | $495.52 |
| Chemenu | CM132348 | Ethyl isoquinoline-4-carboxylate | 95% | 1g | $356.00 |
| Crysdot | CD11114097 | Ethyl isoquinoline-4-carboxylate | 95+% | 1g | $377.00 |
| Alichem | 50741474 | Ethyl isoquinoline-4-carboxylate | Not specified | 1g | $400.00 |
This pricing information reflects the specialized nature of the compound and its value in chemical research and pharmaceutical development . The relatively high cost per gram indicates its position as a research-grade specialty chemical rather than a bulk industrial compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume